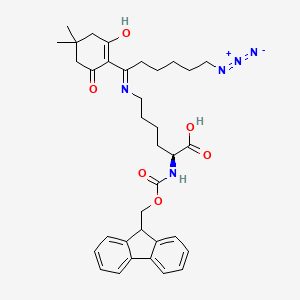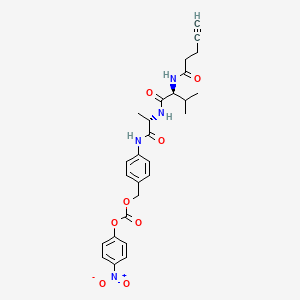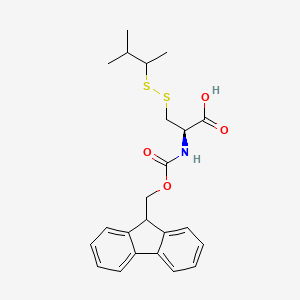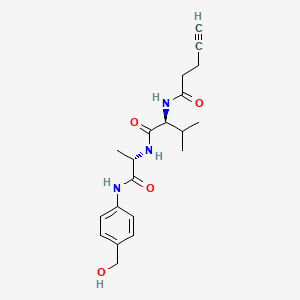
Fmoc-Dbz(o-Alloc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Dbz(o-Alloc)-OH: is a compound used in peptide synthesis. It is a derivative of dibenzofulvene and is often used as a protecting group for amino acids during peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and an allyloxycarbonyl (Alloc) group, which are used to protect the amino and carboxyl groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dbz(o-Alloc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected using the Alloc group. This is done by reacting the Fmoc-protected amino acid with allyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fmoc-Dbz(o-Alloc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to reveal the free amino and carboxyl groups. Fmoc deprotection is typically achieved using piperidine, while Alloc deprotection is done using palladium catalysts.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds. This is usually done using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF)
Alloc Deprotection: Palladium(0) catalysts in the presence of a nucleophile
Coupling Reactions: DIC and HOBt in DMF
Major Products Formed
Deprotected Amino Acid: After deprotection, the free amino acid is obtained.
Peptide Chains: Through coupling reactions, peptide chains of varying lengths can be synthesized.
科学的研究の応用
Fmoc-Dbz(o-Alloc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It aids in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of Fmoc-Dbz(o-Alloc)-OH involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Alloc group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
類似化合物との比較
Similar Compounds
Fmoc-Dbz(o-Boc)-OH: Uses tert-butoxycarbonyl (Boc) instead of Alloc for carboxyl protection.
Fmoc-Dbz(o-Cbz)-OH: Uses benzyloxycarbonyl (Cbz) for carboxyl protection.
Uniqueness
Fmoc-Dbz(o-Alloc)-OH is unique due to its use of the Alloc group, which can be selectively removed using palladium catalysts. This provides an advantage in certain synthetic routes where selective deprotection is required.
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-2-13-33-25(31)27-22-12-11-16(24(29)30)14-23(22)28-26(32)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-12,14,21H,1,13,15H2,(H,27,31)(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMCIXGURCWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














